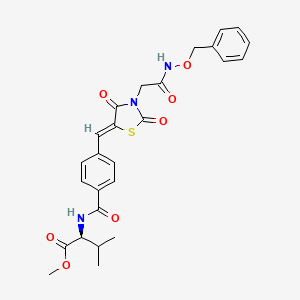
Mycobacterial Zmp1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
结核分枝杆菌 Zmp1-IN-1 是一种已知对结核分枝杆菌中锌金属蛋白酶-1 具有抑制作用的化合物。该酶对于结核分枝杆菌的细胞内存活和致病性至关重要。结核分枝杆菌 Zmp1-IN-1 在科学研究中显示出希望,尤其是在结核病及其治疗的研究中。
准备方法
合成路线和反应条件
结核分枝杆菌 Zmp1-IN-1 的合成通常涉及使用有机合成技术。该化合物通常通过一系列反应合成,包括核心结构的形成,然后引入增强其抑制活性的官能团。合成中常用的试剂包括各种有机溶剂、催化剂和保护基团,以确保中间化合物的稳定性。
工业生产方法
结核分枝杆菌 Zmp1-IN-1 的工业生产可能涉及大规模有机合成工艺。这些工艺针对产量和纯度进行优化,通常使用自动化系统来控制反应条件,如温度、压力和 pH 值。最终产物使用结晶、色谱法和重结晶等技术进行纯化,以达到所需的纯度水平。
化学反应分析
反应类型
结核分枝杆菌 Zmp1-IN-1 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团,从而可能增强其抑制活性。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。反应条件得到精心控制,以确保所需的产物,温度、压力和反应时间等参数是关键因素。
主要产物
从这些反应中形成的主要产物通常是具有修饰的官能团的结核分枝杆菌 Zmp1-IN-1 的衍生物。
科学研究应用
结核分枝杆菌 Zmp1-IN-1 具有广泛的科学研究应用,包括:
化学: 该化合物用于研究酶抑制的机制,并开发针对各种酶的新型抑制剂。
生物学: 在生物学研究中,结核分枝杆菌 Zmp1-IN-1 用于研究锌金属蛋白酶-1 在结核分枝杆菌的存活和致病性中的作用。
医学: 该化合物在结核病治疗中具有潜在的治疗应用,因为它可以抑制对细菌存活至关重要的酶。
工业: 结核分枝杆菌 Zmp1-IN-1 可用于开发新的结核病药物和治疗方法,为制药行业对抗这种疾病的努力做出贡献。
作用机制
结核分枝杆菌 Zmp1-IN-1 通过抑制结核分枝杆菌中的锌金属蛋白酶-1 酶发挥作用。该酶参与炎症小体的失活和吞噬体成熟的阻止,这些过程对于细菌的细胞内存活至关重要。通过抑制该酶,结核分枝杆菌 Zmp1-IN-1 扰乱了这些过程,导致细菌死亡。该化合物靶向酶的活性位点,与其结合并阻止其正常功能。
相似化合物的比较
类似化合物
锌金属蛋白酶-1 抑制剂: 其他抑制相同酶的化合物,如磷酰胺,具有类似的作用,但它们的效力和特异性可能不同。
结核病治疗: 异烟肼和利福平等化合物用于治疗结核病,但其作用机制与结核分枝杆菌 Zmp1-IN-1 不同。
独特性
结核分枝杆菌 Zmp1-IN-1 在特异性抑制锌金属蛋白酶-1 酶方面是独一无二的,使其成为研究结核病和开发新治疗方法的宝贵工具。它能够靶向结核分枝杆菌存活的关键酶,使其在结核病研究和治疗中使用的其他化合物中脱颖而出。
属性
分子式 |
C26H27N3O7S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[4-[(Z)-[2,4-dioxo-3-[2-oxo-2-(phenylmethoxyamino)ethyl]-1,3-thiazolidin-5-ylidene]methyl]benzoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C26H27N3O7S/c1-16(2)22(25(33)35-3)27-23(31)19-11-9-17(10-12-19)13-20-24(32)29(26(34)37-20)14-21(30)28-36-15-18-7-5-4-6-8-18/h4-13,16,22H,14-15H2,1-3H3,(H,27,31)(H,28,30)/b20-13-/t22-/m0/s1 |
InChI 键 |
CFRQTHIAEKNUTD-WLJFKGHSSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















